![molecular formula C11H12Cl2F3N3 B1387882 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine CAS No. 1002033-51-3](/img/structure/B1387882.png)
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
描述
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine, or TFB-P, is a pyrazol-4-amine derivative that has recently been studied for its potential applications in scientific research. TFB-P has been found to have a wide range of properties, including high solubility, low toxicity, and low reactivity, making it an attractive molecule for use in lab experiments. Additionally, TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes.
科学研究应用
TFB-P has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. TFB-P has been found to have a variety of biochemical and physiological effects, which make it a useful tool for studying biological processes. For example, TFB-P has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. Additionally, TFB-P has been used to study the effects of various hormones on cells, as well as the effects of disease on cells.
作用机制
The exact mechanism of action of TFB-P is not yet fully understood. However, it is believed that TFB-P interacts with various proteins and enzymes in the cell, which then leads to the observed biochemical and physiological effects. Additionally, TFB-P has been found to have antioxidant properties, which may explain its ability to protect cells from oxidative stress.
生化和生理效应
TFB-P has been found to have a variety of biochemical and physiological effects. For example, TFB-P has been found to increase the expression of various proteins and enzymes, which can lead to changes in cellular metabolism. Additionally, TFB-P has been found to have antioxidant properties, which can protect cells from oxidative stress. TFB-P has also been found to have anti-inflammatory and anti-cancer properties, which may make it a useful tool for studying diseases and developing treatments.
实验室实验的优点和局限性
TFB-P has several advantages for use in lab experiments. For example, TFB-P is highly soluble, making it easy to use in a variety of experiments. Additionally, TFB-P is relatively non-toxic and has low reactivity, making it safe to use in experiments. However, TFB-P also has some limitations. For example, TFB-P is not very stable and can degrade over time, which can limit its use in long-term experiments. Additionally, TFB-P is not very soluble in water, which can limit its use in experiments that require aqueous solutions.
未来方向
TFB-P has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, TFB-P could be used to study the effects of various drugs on cells, as well as the effects of disease on cells. Additionally, TFB-P could be used to study the effects of oxidative stress on cells, and to develop treatments for oxidative stress-related diseases. Additionally, TFB-P could be used to study the effects of various hormones on cells, and to develop treatments for hormone-related diseases. Finally, TFB-P could be used to study the effects of various environmental toxins on cells, and to develop treatments for environmental toxin-related diseases.
属性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCMEOLWDYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



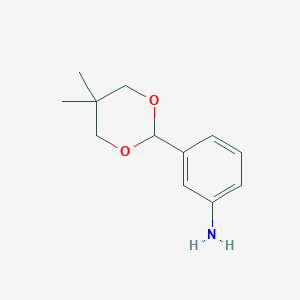
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)
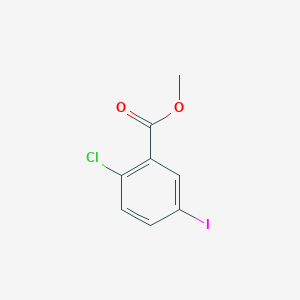
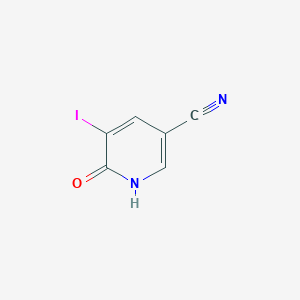
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)
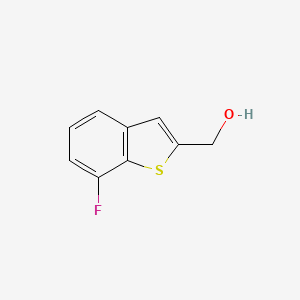
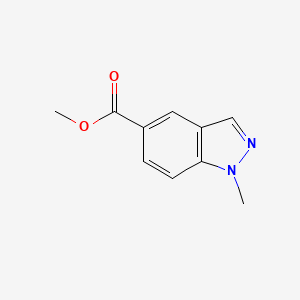
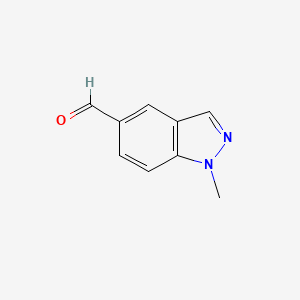
![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
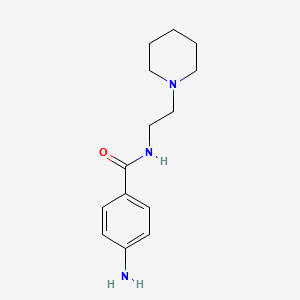
![[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1387814.png)
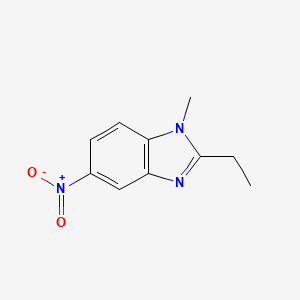
![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)